![molecular formula C9H12BNO2 B6591109 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1266320-01-7](/img/structure/B6591109.png)
6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
Overview
Description
6-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a chemical compound with the molecular weight of 185.42 . The IUPAC name for this compound is 6-amino-2,1-benzoxaborol-1(3H)-ol hydrochloride . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boron-based heterocycles, such as 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol, involves a two-step process. The first step is a substitution reaction, followed by the hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The InChI code for 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is 1S/C7H8BNO2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3,10H,4,9H2;1H . The InChI key is ZDCBDYGPSUVCOU-UHFFFAOYSA-N .Chemical Reactions Analysis
The three-component condensation reaction of 6-amino-1,3-dimethyluracil with cyclic ketones and appropriate aromatic aldehydes can afford products with a linear structure and/or an angular structure . This reaction is a facile variant for the synthesis of 1,3-dimethylpyrido[2,3-d]pyrimidine(1H,3H)-2,4-diones .Physical And Chemical Properties Analysis
6-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a solid compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Catalysis in Enantioselective Reactions
6-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol and its derivatives are explored in the field of catalysis, particularly in enantioselective reactions. For instance, the use of amino alcohols and oxazaborolidines, which are structurally related to 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol, has been demonstrated in the enantioselective reductions of ketones (Braun et al., 2007).
Antitumor Activity
Research has also been conducted on novel derivatives structurally related to 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol for their antitumor properties. These compounds have shown cytostatic activities against various malignant human cell lines, highlighting their potential in cancer research (Racané et al., 2006).
Synthesis of Heterocyclic Compounds
The compound and its analogs play a significant role in the synthesis of various heterocyclic compounds. These synthesized structures are often of great interest in the development of new pharmaceuticals and materials (Aoyama et al., 1976).
Antimicrobial Applications
A recent study has explored the potential of derivatives of 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol in antimicrobial applications. These compounds have been tested against a range of bacteria and fungi, including mycobacteria, showing promising results in the fight against infectious diseases (Šlechta et al., 2023).
Structure and Property Studies
Extensive research has been done to understand the structure and properties of compounds related to 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol. These studies provide valuable insights into the chemical characteristics and potential applications of these compounds (Zhou et al., 1990).
Future Directions
The development of boron-based heterocycles, such as 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol, is a promising area of research due to their potential therapeutic applications . Future research could focus on exploring the pharmacological activities of these compounds and optimizing their synthesis process. The biological studies for these compounds are currently underway .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial and anti-inflammatory activities , suggesting that they may target bacterial cells or inflammatory pathways in the human body.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Based on the reported antimicrobial and anti-inflammatory activities of similar compounds , it can be inferred that this compound may affect pathways related to these biological processes.
Result of Action
Similar compounds have been reported to exhibit antimicrobial and anti-inflammatory activities , suggesting that they may have a significant impact on cellular processes related to these biological activities.
properties
IUPAC Name |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO2/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,12H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOKJYHLICDJNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)N)C(O1)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.